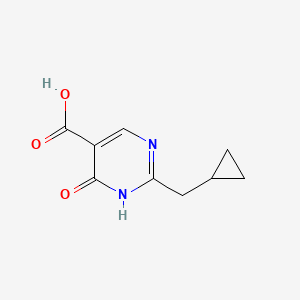

2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopropylmethyl group and a carboxylic acid group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired pyrimidine derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

化学反応の分析

Types of Reactions

2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the original carboxylic acid or keto groups.

科学的研究の応用

Antileishmanial Activity

Recent studies have investigated the antileishmanial activity of compounds similar to 2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid. For example, a related compound demonstrated a reduction in parasite burden in mouse models, although it fell short of the desired efficacy threshold for lead optimization . The pharmacokinetics (PK) and pharmacodynamics (PD) relationship was also explored, indicating rapid clearance from blood but initial effective concentrations .

Modulation of TGR5 Receptors

The compound has been identified as a potential modulator of TGR5 receptors, which play a role in metabolic and gastrointestinal diseases. The modulation of these receptors can lead to therapeutic benefits in conditions such as type II diabetes and obesity . The agonistic properties of this compound may enhance safety and therapeutic indices when administered chronically.

Case Study 1: Metabolic Disease Treatment

A patent application outlines the use of compounds structurally related to this compound for treating metabolic diseases. These compounds were shown to act locally in the intestine with minimal systemic exposure, potentially reducing side effects associated with systemic medications .

Case Study 2: In Vivo Efficacy Studies

In vivo studies using mouse models have revealed that certain derivatives of the compound exhibit promising results against Leishmania parasites. While one derivative achieved over 95% reduction in parasite load when dosed appropriately, others showed varying efficacy levels that warrant further investigation . This highlights the importance of structure-activity relationship (SAR) studies in optimizing derivatives for enhanced therapeutic effects.

Safety and Toxicity

The safety profile of this compound remains under investigation. As with many novel compounds, comprehensive toxicological assessments are necessary to ensure safe human use. Currently, detailed safety data is not widely available; hence further studies are essential .

作用機序

The mechanism of action of 2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

類似化合物との比較

Similar Compounds

- 2-(Cyclopropylmethyl)-4,6-dioxo-1,6-dihydropyrimidine-5-carboxylic acid

- 2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

- 2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonic acid

Uniqueness

2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group and the carboxylic acid group allows for unique interactions with biological targets and provides a versatile scaffold for further chemical modifications.

生物活性

2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound within the dihydropyrimidine class, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

- Molecular Formula: C9H10N2O3

- Molecular Weight: 194.19 g/mol

- IUPAC Name: 2-(cyclopropylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

- InChI Key: YOUVZWSPYMBCRJ-UHFFFAOYSA-N

The primary biological activity of this compound is attributed to its role as a xanthine oxidase inhibitor . Xanthine oxidase is an enzyme involved in the metabolism of purines, leading to the production of uric acid. Inhibition of this enzyme is significant for managing conditions such as gout and hyperuricemia . By blocking the conversion of hypoxanthine to xanthine and subsequently to uric acid, this compound helps in reducing uric acid levels in the bloodstream, thereby alleviating symptoms associated with these conditions .

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives, including this compound, exhibit notable anti-inflammatory properties. In vitro studies have demonstrated that these compounds can suppress the activity of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation .

Table 1: Comparison of COX Inhibition IC50 Values

| Compound | COX-2 IC50 (μmol) | Reference |

|---|---|---|

| 2-(Cyclopropylmethyl)-6-oxo... | Not specified | |

| Celecoxib | 0.04 ± 0.01 | |

| Indomethacin | 9.17 |

Anticancer Activity

The compound's potential anticancer properties are also under investigation. Preliminary studies suggest that dihydropyrimidine derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activity of related dihydropyrimidine compounds:

- Anti-inflammatory Activity : A study reported that certain substituted pyrimidines showed significant anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The derivatives tested showed IC50 values against COX-2 that were competitive with established treatments like celecoxib .

- Enzyme Inhibition : Research highlighted the specificity of dihydropyrimidine derivatives in inhibiting specific enzymes relevant to various diseases, including HIV and other viral infections. The structure-activity relationship (SAR) studies indicated that modifications to the pyrimidine ring could enhance inhibitory potency against specific targets .

- Pharmacological Studies : An integrated study employing in silico models provided insights into the pharmacophore characteristics necessary for effective xanthine oxidase inhibition. This research emphasized the importance of specific functional groups in enhancing binding affinity and selectivity towards the target enzyme .

特性

IUPAC Name |

2-(cyclopropylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8-6(9(13)14)4-10-7(11-8)3-5-1-2-5/h4-5H,1-3H2,(H,13,14)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUVZWSPYMBCRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NC=C(C(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。